[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide
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Overview
Description
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C7H18NO2S2Br and a molecular weight of 292.26 g/mol . It is commonly used in biochemical research, particularly in the study of protein structure and function. The compound is known for its ability to form mixed disulfides, which makes it valuable in various scientific applications .
Mechanism of Action
Target of Action
The primary target of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide is thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including protein folding, enzyme activity, and cellular signaling.
Mode of Action
This compound interacts with its targets (thiols) by forming mixed disulfides . This is a rapid and specific reaction .
Biochemical Analysis
Biochemical Properties
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide plays a crucial role in biochemical reactions, primarily through its interaction with thiol groups in proteins and enzymes. It forms mixed disulfides, which can be used to study the structural and functional aspects of proteins. The compound interacts with various biomolecules, including enzymes like glutathione S-transferase and proteins containing cysteine residues. These interactions are typically covalent, involving the formation of disulfide bonds that can alter the activity and conformation of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. It can influence cell signaling pathways by modifying the redox state of cysteine residues in signaling proteins. This modification can lead to changes in gene expression and cellular metabolism. For example, the compound has been shown to affect the activity of transcription factors and enzymes involved in metabolic pathways, thereby altering cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of mixed disulfides with thiol groups in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. The compound can also induce changes in gene expression by modifying the redox state of transcription factors. These molecular mechanisms are crucial for understanding the compound’s role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution of the compound is crucial for optimizing its use in biochemical experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide typically involves the reaction of 3-(Trimethylammonium)propylamine with methanethiosulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with thiol groups to form mixed disulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Thiol-containing compounds are commonly used as nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Mixed disulfides.
Scientific Research Applications
Chemistry: In chemistry, [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide is used to study the formation and breaking of disulfide bonds. It is also used in the synthesis of other sulfur-containing compounds .
Biology: The compound is widely used in the study of protein structure and function. It helps in the modification of cysteine residues in proteins, allowing researchers to investigate protein folding and stability .
Medicine: In medical research, this compound is used to study the mechanisms of various diseases, particularly those involving protein misfolding and aggregation .
Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials with specific properties .
Comparison with Similar Compounds
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide
- [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide
- [3-(Trimethylammonium)propyl] Ethanethiosulfonate Bromide
Comparison:
- [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide is unique in its ability to form mixed disulfides rapidly and specifically. This makes it particularly valuable in the study of protein structure and function.
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide and [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide have similar properties but differ in the length of the alkyl chain, which can affect their reactivity and specificity.
- [3-(Trimethylammonium)propyl] Ethanethiosulfonate Bromide has a similar structure but with a different sulfonate group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
trimethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2S2.BrH/c1-8(2,3)6-5-7-11-12(4,9)10;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFIZQKYFWENL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCSS(=O)(=O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676183 |
Source
|
Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220560-60-1 |
Source
|
Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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